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molecular formula C20H17N3 B8574975 4-Quinazolinamine, N-(2-(2-naphthalenyl)ethyl)- CAS No. 124427-80-1

4-Quinazolinamine, N-(2-(2-naphthalenyl)ethyl)-

Cat. No. B8574975
M. Wt: 299.4 g/mol
InChI Key: FSLSBRBLTSYCQH-UHFFFAOYSA-N
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Patent
US05411963

Procedure details

A mixture of 1.0 g of 4-chloroquinazoline and 2.0 g of 2-(2-naphthyl)ethyl amine was heated under nitrogen to 165°-170° C. for one hour. The mixture was cooled and then 200 ml of a 50/50 mixture of ammonium hydroxide/water was added. The product was extracted into CH2Cl2, and the resulting solution was treated with charcoal and filtered. The solution was then concentrated to dryness, and the residue was recrystallized from a mixture of pentane and CH2Cl2 to give: 0.480 g of the title product. Yield: 26.7%. M.P. 172°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
50/50
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
26.7%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1.[CH:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][C:13]=1[CH2:22][CH2:23][NH2:24].[OH-].[NH4+].O>>[CH:12]1[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH:15]=[CH:14][C:13]=1[CH2:22][CH2:23][NH:24][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][N:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC=C12
Name
Quantity
2 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)CCN
Step Two
Name
ammonium hydroxide water
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+].O
Name
50/50
Quantity
200 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated under nitrogen to 165°-170° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into CH2Cl2
ADDITION
Type
ADDITION
Details
the resulting solution was treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from a mixture of pentane and CH2Cl2
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CCNC1=NC=NC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 26.7%
YIELD: CALCULATEDPERCENTYIELD 26.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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